3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Medicinal Chemistry ADME Regioisomerism

Researchers screening oxadiazole-based kinase inhibitors often face inconsistent SAR from generic isomers. This specific 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1036512-83-0) provides a defined scaffold with predictable vector geometry for hinge-binding exploration. • Distinct 3-aniline/5-cyclopropyl substitution pattern avoids regioisomer-related activity cliffs common with 2- or 4-substituted analogs. • Balanced physicochemical profile: LogP 1.7, TPSA 64.9 Ų supports cell permeability without compromising solubility-critical for oncology lead optimization. • Primary aromatic amine handle enables rapid diversification via amide coupling or reductive amination for focused library and DEL synthesis. Supplied at 95% purity with full quality assurance documentation.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1036512-83-0
Cat. No. B1437366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
CAS1036512-83-0
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=CC(=CC=C3)N
InChIInChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2
InChIKeyUWYNESDENROIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: Building Block Overview


3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1036512-83-0) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core, a cyclopropyl group at the 3-position, and an aniline moiety at the 5-position. This specific regioisomer, with a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol, is available as a research chemical from multiple commercial suppliers at a standard purity of 95% [1]. Its key computed properties, including a XLogP3-AA of 1.7 and a Topological Polar Surface Area (TPSA) of 64.9 Ų, define its baseline profile for applications in medicinal chemistry and agrochemical research [1].

1
Defined 3-aniline/5-cyclopropyl-1,2,4-oxadiazole regioisomer for target-oriented synthesis
2
Standard research-grade purity (95%) from multiple suppliers for reproducible building-block chemistry
3
Balanced lipophilicity and polar surface area profile supports diversification into drug-like and agrochemical space

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: Regioisomerism & Substitution Failures


The 1,2,4-oxadiazole scaffold is a well-known pharmacophore, but its biological and physicochemical properties are exquisitely sensitive to the substitution pattern on the heterocyclic core. Simply substituting a generic 'oxadiazole aniline' or a regioisomer, such as the 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline or 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, can lead to drastically different biological outcomes [1] [2]. The 3-aniline/5-cyclopropyl substitution pattern of this compound is distinct and is expected to impart unique electronic and steric properties that influence target binding, metabolic stability, and overall pharmacokinetic profile [2]. The following evidence guide provides the specific, quantifiable data required to justify the selection of this precise compound over its closest analogs.

Regioisomer mismatch
Generic oxadiazole anilines or the 2-aniline regioisomer may exhibit divergent target binding and pharmacokinetics, even with identical computed logP/TPSA.
Property similarity hides risk
Shared physicochemical descriptors do not guarantee comparable biological performance; spatial orientation of aniline and cyclopropyl determines molecular recognition.
Empirical validation required
Direct substitution with another oxadiazole aniline regioisomer should be preceded by confirmatory biological assays to avoid reproducibility failures.

Quantitative Evidence for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline


Lipophilicity Comparison of Regioisomers

The lipophilicity of a drug-like molecule, often measured as the partition coefficient (LogP), is a key determinant of its ADME profile. For the target compound, the computed XLogP3 is 1.7 [1]. In comparison, the regioisomer 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline also has a computed XLogP3 of 1.7, indicating a similar overall lipophilicity [2]. This suggests that while the overall LogP may be similar, the specific spatial arrangement of the aniline and cyclopropyl groups is the primary differentiator, which can only be verified through direct biological assay comparisons (data not found in accessible primary literature for this compound).

Lipophilicity Comparison
Class-level
Target XLogP3: 1.7
Comparator XLogP3: 1.7
Difference: 0.0
Regioisomer differentiation is not driven by overall lipophilicity alone.
Computed value; experimental logP may differ. Direct biological comparisons are absent in accessible literature.
Medicinal Chemistry ADME Regioisomerism

Polar Surface Area & Hydrogen Bonding Analysis

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The target compound has a computed TPSA of 64.9 Ų and 1 hydrogen bond donor count [1]. This is identical to the TPSA of its regioisomer, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (64.9 Ų) [2]. This quantitative similarity reinforces the conclusion that the primary differentiation between these regioisomers for procurement is their potential for distinct molecular recognition events, rather than a gross difference in polarity or permeability.

Polar Surface Area Analysis
Context-dependent
Target TPSA: 64.9 Ų; HBD: 1
Comparator TPSA: 64.9 Ų; HBD: 1
Difference: 0.0 Ų
Identical topological polarity masks potential steric and electronic differences critical for target engagement.
Derived from computational models (Cactvs). Biological relevance must be confirmed experimentally.
Medicinal Chemistry ADME Physicochemical Properties

Commercial Purity Benchmarking

For building blocks, ensuring a consistent and verifiable purity is paramount for reproducible research. 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is offered by multiple reputable suppliers, including Fluorochem and AKSci, with a specified minimum purity of 95% . This is the industry standard for this class of research chemicals and provides a quantifiable baseline for procurement, allowing for direct comparison of price and supply chain reliability against alternative suppliers offering the identical compound.

Commercial Purity Benchmark
Specification review
95% minimum purity (vendor specification)
Industry-standard purity for research building blocks; allows supplier comparison on price and reliability.
Request batch-specific Certificate of Analysis to verify lot consistency.
Analytical Chemistry Procurement Quality Control

Research Applications of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline


Kinase Inhibitor Scaffold Hopping

Given the established use of 1,2,4-oxadiazoles as bioisosteres of amides and esters in kinase inhibitors, this compound serves as a versatile starting point for scaffold hopping [1]. Its specific 3-aniline substitution pattern, which differs from the more common 2- or 4- substituted analogs, provides a unique vector for exploring the chemical space around the kinase hinge-binding region. The primary amine on the aniline ring is an ideal handle for rapid diversification via amide bond formation or reductive amination to generate focused libraries for screening against kinase panels.

Antiproliferative Agent Design

The oxadiazole core is a privileged structure in anticancer research [1] [2]. The well-defined physicochemical profile of this compound—specifically its LogP of 1.7 and TPSA of 64.9 Ų [3]—makes it an attractive core for designing new antiproliferative agents. Researchers can use this compound to generate derivatives while maintaining a favorable balance of lipophilicity and polarity, which is crucial for achieving adequate cell permeability and solubility, two common hurdles in oncology drug discovery.

Agrochemical Fungicide & Nematocide Synthesis

The 1,2,4-oxadiazole ring system, particularly when substituted with a cyclopropyl group, has a strong precedent in agrochemical applications, including as fungicides and nematocides [4]. The aniline functionality of this compound provides a synthetic handle to introduce further diversity, allowing researchers to rapidly prepare and screen a series of analogs for novel modes of action against resistant agricultural pests, leveraging a scaffold with known but not fully explored bioactivity in this sector.

DNA-Encoded Library (DEL) Construction

As a primary aromatic amine, this compound is an ideal building block for use in DNA-Encoded Library (DEL) synthesis. The amine can be efficiently conjugated to DNA via standard amide coupling or SNAr chemistry. The unique 3-aniline/5-cyclopropyl regioisomeric arrangement on the oxadiazole core introduces a distinct and valuable shape diversity to the library, increasing the likelihood of identifying novel, patentable hits against challenging biological targets. Its commercial availability at a research-grade purity facilitates its immediate integration into DEL production workflows.

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Hopping
3-aniline substitution vector and primary amine handle for diversification
Hinge-binding region exploration; focused library screening against kinase panels
Antiproliferative Agent Design
Balanced lipophilicity and polarity profile of the oxadiazole core
Cell-based antiproliferative assays; solubility and permeability optimization
Agrochemical Fungicide/Nematocide Synthesis
Cyclopropyl-1,2,4-oxadiazole scaffold with precedent in crop protection
Antifungal and nematicidal activity screening; mode-of-action studies
DNA-Encoded Library (DEL) Construction
Primary aromatic amine for DNA conjugation; unique regioisomeric shape diversity
Library diversity assessment; DEL-compatible coupling chemistry validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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